molecular formula C17H19N5S B5001494 3-[[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine

3-[[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine

Cat. No.: B5001494
M. Wt: 325.4 g/mol
InChI Key: RMYREGQZGNAZTL-UHFFFAOYSA-N
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Description

3-[[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine is a complex organic compound that features a combination of heterocyclic structures, including thiophene, triazole, piperidine, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophene Group: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a nucleophilic substitution reaction.

    Attachment of the Pyridine Group: Finally, the pyridine group is attached through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of amines or alcohols from the triazole or pyridine rings.

    Substitution: Formation of various substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

3-[[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form stable complexes with these targets, modulating their activity. For example, the triazole ring can coordinate with metal ions, while the piperidine and pyridine rings can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxaldehyde.

    Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine.

    Pyridine Derivatives: Compounds such as 2,6-lutidine and 4-aminopyridine.

Uniqueness

3-[[4-(4-Thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-[[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S/c1-2-14(10-18-6-1)11-21-7-3-16(4-8-21)22-12-17(19-20-22)15-5-9-23-13-15/h1-2,5-6,9-10,12-13,16H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYREGQZGNAZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C3=CSC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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